molecular formula C13H21NOS B3225770 2-[Isopropyl-(4-methylsulfanyl-benzyl)-amino]-ethanol CAS No. 1251099-47-4

2-[Isopropyl-(4-methylsulfanyl-benzyl)-amino]-ethanol

Cat. No.: B3225770
CAS No.: 1251099-47-4
M. Wt: 239.38 g/mol
InChI Key: NXGVFWQABHTKLF-UHFFFAOYSA-N
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Description

2-[Isopropyl-(4-methylsulfanyl-benzyl)-amino]-ethanol is an organic compound with the molecular formula C13H21NOS It is characterized by the presence of an isopropyl group, a 4-methylsulfanyl-benzyl group, and an amino-ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Isopropyl-(4-methylsulfanyl-benzyl)-amino]-ethanol typically involves multi-step organic reactions. One common method includes the alkylation of 4-methylsulfanyl-benzylamine with isopropyl bromide, followed by the reaction with ethylene oxide to introduce the ethanol group. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as potassium carbonate to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and recrystallization to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

2-[Isopropyl-(4-methylsulfanyl-benzyl)-amino]-ethanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[Isopropyl-(4-methylsulfanyl-benzyl)-amino]-ethanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[Isopropyl-(4-methylsulfanyl-benzyl)-amino]-ethanol involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity. Additionally, it may interact with cell membrane receptors, modulating signal transduction pathways. These interactions are facilitated by the compound’s structural features, including the isopropyl and 4-methylsulfanyl-benzyl groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[Isopropyl-(4-methylsulfanyl-benzyl)-amino]-ethanol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

2-[(4-methylsulfanylphenyl)methyl-propan-2-ylamino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NOS/c1-11(2)14(8-9-15)10-12-4-6-13(16-3)7-5-12/h4-7,11,15H,8-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXGVFWQABHTKLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CCO)CC1=CC=C(C=C1)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501170489
Record name Ethanol, 2-[(1-methylethyl)[[4-(methylthio)phenyl]methyl]amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501170489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1251099-47-4
Record name Ethanol, 2-[(1-methylethyl)[[4-(methylthio)phenyl]methyl]amino]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1251099-47-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanol, 2-[(1-methylethyl)[[4-(methylthio)phenyl]methyl]amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501170489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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